molecular formula C8H5F4NO2 B13109374 Methyl6-fluoro-4-(trifluoromethyl)nicotinate

Methyl6-fluoro-4-(trifluoromethyl)nicotinate

Cat. No.: B13109374
M. Wt: 223.12 g/mol
InChI Key: UXXWDDYJXASHKT-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-4-(trifluoromethyl)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to the nicotinate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-fluoro-4-(trifluoromethyl)nicotinate typically involves the reaction of 6-fluoro-4-(trifluoromethyl)nicotinic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of Methyl 6-fluoro-4-(trifluoromethyl)nicotinate may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, resulting in higher yields and reduced reaction times. The use of automated systems for purification and quality control ensures consistent production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-4-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 6-fluoro-4-(trifluoromethyl)nicotinate has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-fluoro-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloro-4-(trifluoromethyl)nicotinate
  • Methyl 4-chloro-6-(trifluoromethyl)nicotinate
  • 6-methyl-4-(trifluoromethyl)nicotinic acid

Uniqueness

Methyl 6-fluoro-4-(trifluoromethyl)nicotinate is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research applications.

Properties

Molecular Formula

C8H5F4NO2

Molecular Weight

223.12 g/mol

IUPAC Name

methyl 6-fluoro-4-(trifluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C8H5F4NO2/c1-15-7(14)4-3-13-6(9)2-5(4)8(10,11)12/h2-3H,1H3

InChI Key

UXXWDDYJXASHKT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1C(F)(F)F)F

Origin of Product

United States

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